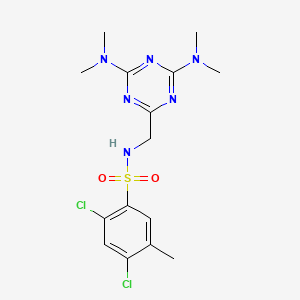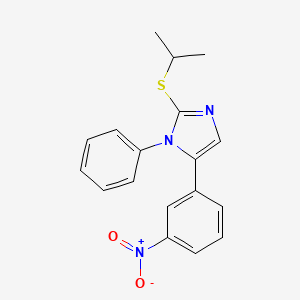![molecular formula C25H22FN7O2 B2653436 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide CAS No. 1005715-57-0](/img/structure/B2653436.png)
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several interesting structural features, including a pyrazolo[3,4-d]pyrimidin-4-yl ring and a 2,3-dimethylphenyl group . These structural features are often found in pharmacologically active compounds, suggesting that this compound may have interesting biological activities.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, pyrazolo[3,4-d]pyrimidines can participate in a variety of reactions due to the presence of the reactive pyrimidine ring .Aplicaciones Científicas De Investigación
Application in Neuroinflammation Imaging
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide and its analogues have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds have shown subnanomolar affinity for TSPO, comparable to established compounds. Radiolabeled versions of these compounds have been investigated using positron emission tomography (PET) imaging on a rodent model of neuroinflammation, confirming their potential as in vivo PET-radiotracers for neuroinflammatory disorders (Damont et al., 2015).
Application in Radioligand Development
These compounds have been explored for their potential as selective ligands for the translocator protein (18 kDa) and have been used in the synthesis of radioligands like [18F]DPA-714. This is important for in vivo imaging using PET. The synthesis involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, leading to the production of [18F]DPA-714 with high purity and specific radioactivities, enabling detailed in vivo pharmacokinetic studies (Dollé et al., 2008).
Application in Peripheral Benzodiazepine Receptor Study
Fluoroethoxy and fluoropropoxy substituted analogues of this compound have been synthesized and displayed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). Radiolabeled versions of these compounds were prepared, and their distribution in biodistribution studies in rats paralleled the known localization of PBRs. This suggests their utility in imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Propiedades
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O2/c1-15-5-4-6-21(17(15)3)32-24-20(12-29-32)25(28-14-27-24)33-22(11-16(2)31-33)30-23(34)13-35-19-9-7-18(26)8-10-19/h4-12,14H,13H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBDDKLOTAFFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)




![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)



